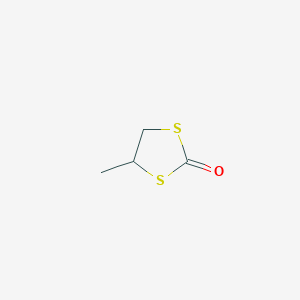

4-甲基-1,3-二硫杂环-2-酮

描述

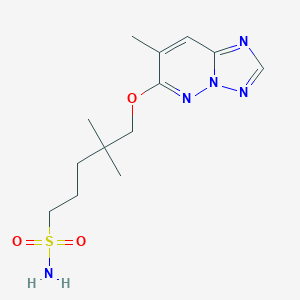

4-Methyl-1,3-dithiolan-2-one is a chemical compound that is part of the 1,3-dithiolane family, which includes various derivatives with potential biological and chemical applications. The compound is related to other molecules such as 4-methylthio-1,2-dithiolane, which has been identified as a photosynthesis inhibitor in certain algae species . The 1,3-dithiolane ring system is a structural motif that appears in various synthetic targets due to its interesting chemical properties and potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-1,3-dithiolan-2-one has been explored in several studies. For instance, a method for synthesizing 2-methylthio-1,3-propanedithiol has been developed, which upon treatment with iodine or sulfur dichloride yields 4-methylthio-1,2-dithiolane . Additionally, the synthesis of stannylated-1,2-dithiolato compounds has been reported, which involves the reaction between organotin halides and dithiolato derivatives . These synthetic routes highlight the versatility of the 1,3-dithiolane ring system and its derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1,3-dithiolane derivatives has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate has been determined, revealing a monoclinic lattice with significant intra- and intermolecular interactions . Similarly, the crystal structures of other 1,3-dithiol-2-one derivatives have been studied, showing that the molecules align in a head-to-tail fashion along certain crystal axes .

Chemical Reactions Analysis

The 1,3-dithiolane ring system is known to participate in various chemical reactions. For instance, the anodic fluorination of a 1,3-dioxolan-2-one derivative has been successfully carried out, leading to the formation of a fluorinated product that can be further transformed into other valuable compounds . The reactivity of the 1,3-dithiolane ring allows for its involvement in electrophilic addition reactions, as demonstrated by the spontaneous reaction between mercaptopropenoic acid derivatives to yield a dithiolane dicarboxylic acid compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dithiolane derivatives are influenced by their molecular structure. The presence of substituents such as bromomethyl or dihydroxyphosphorylmethyl groups can affect the molecule's reactivity and intermolecular interactions . The dithiolene ligand, a related structure, is known for its ability to form stable complexes with various metals, which is useful in the field of coordination chemistry . The synthesis of 4-methylthio-1,2-dithiolane showcases the potential of these compounds to act as photosynthesis inhibitors, indicating their bioactive properties .

科学研究应用

构象分析和柔性

- Keskinen、Nikkilä 和 Pihlaja(1973)对 2-烷基-4-甲基-和 2-烷基-2,4-二甲基-1,3-二硫杂环进行了研究,揭示了二硫杂环环系的柔性。本研究表明在分子动力学和结构分析中具有潜在应用 (Keskinen、Nikkilä 和 Pihlaja,1973)。

专业化合物的合成

- 王婷婷(2010)描述了 2-(3-硝基-4-甲氧基甲酰基)-芳基-1,3-二硫杂环的合成,突出了在创造具有特定性质(如油脂和肉的甜味香料)的新化合物中的应用 (王婷婷,2010)。

在化学改性中的应用

- Tanimoto 等人(1978)探索了将 1,3-二硫杂环-2-基引入活性亚甲基化合物,表明其在化学改性和合成中的用途 (Tanimoto、Matsumura、Sugimoto 和 Okano,1978)。

气相构象和光谱学

- Vinh D. Van 等人(2018)使用微波光谱对 2-甲基-1,3-二硫杂环的气相构象进行的研究可能对理解气态中的分子结构和行为有影响 (Vinh D. Van、Stahl、Schwell 和 Nguyen,2018)。

属性

IUPAC Name |

4-methyl-1,3-dithiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRLRPNJIGHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944155 | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-dithiolan-2-one | |

CAS RN |

21548-49-2 | |

| Record name | Benzotriazole, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

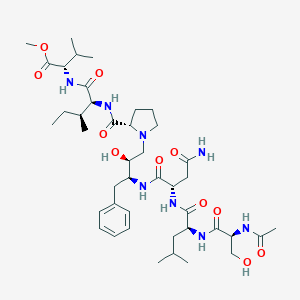

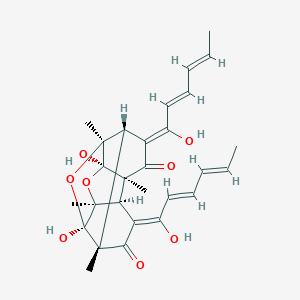

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)